molecular formula C17H23N3O4 B6029267 Methyl 2-[[2-(1-benzyl-3-oxopiperazin-2-yl)acetyl]-methylamino]acetate

Methyl 2-[[2-(1-benzyl-3-oxopiperazin-2-yl)acetyl]-methylamino]acetate

Cat. No.: B6029267
M. Wt: 333.4 g/mol
InChI Key: PSLGFTSMLVTHGT-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(1-benzyl-3-oxopiperazin-2-yl)acetyl]-methylamino]acetate is a complex organic compound with a unique structure that includes a piperazine ring, a benzyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(1-benzyl-3-oxopiperazin-2-yl)acetyl]-methylamino]acetate typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 1-benzylpiperazine with an acylating agent to introduce the oxo group at the 3-position. This intermediate is then reacted with methylamine and methyl chloroacetate to form the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(1-benzyl-3-oxopiperazin-2-yl)acetyl]-methylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-[[2-(1-benzyl-3-oxopiperazin-2-yl)acetyl]-methylamino]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(1-benzyl-3-oxopiperazin-2-yl)acetyl]-methylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3-oxopiperazin-2-yl)acetate
  • Methyl 1-benzyl-6-oxopiperazine-2-carboxylate
  • 2-(1-(6-Methylpyridin-2-yl)methyl)-3-oxopiperazin-2-yl)acetic acid

Uniqueness

Methyl 2-[[2-(1-benzyl-3-oxopiperazin-2-yl)acetyl]-methylamino]acetate is unique due to its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological effects.

Properties

IUPAC Name

methyl 2-[[2-(1-benzyl-3-oxopiperazin-2-yl)acetyl]-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-19(12-16(22)24-2)15(21)10-14-17(23)18-8-9-20(14)11-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLGFTSMLVTHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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